óxidos de organofosfina
Organophosphine oxides are a class of compounds with broad applications in the chemical industry, particularly in synthetic chemistry and materials science. These compounds typically contain an oxygen atom bound to a phosphorus atom, which is also bonded to one or more alkyl or aryl groups derived from organophosphines. The unique structure of these compounds allows for their use as reagents in various organic reactions, such as Michael addition, Diels-Alder reactions, and nucleophilic substitution processes.
Due to the high reactivity and versatility of organophosphine oxides, they are often utilized in the synthesis of chiral molecules, pharmaceuticals, and functional materials. Their ability to act as Lewis acids makes them valuable intermediates in organic transformations, enabling the creation of complex molecular structures with precision and efficiency. Additionally, their application extends to catalysis, where they can serve as cocatalysts or be employed in tandem reactions to enhance reaction rates and selectivity.
Overall, organophosphine oxides play a crucial role in advanced chemical processes and continue to find new applications across multiple scientific disciplines.

Estructura | Nombre químico | CAS | MF |
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2-Propenoic acid,2-methyl-, (dimethylphosphinyl)methyl ester | 41392-09-0 | C7H13O3P |
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Phosphine oxide,1,1'-(1,2-ethanediyl)bis[1,1-dioctyl- | 5927-49-1 | C34H72O2P2 |
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(dimethylphosphoryl)(iodo)methane | 79338-90-2 | C3H8IOP |
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1-Propanamine, 3-(dimethylphosphinyl)- | 35790-17-1 | C5H14NOP |
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Phosphine oxide, (chloromethyl)bis(1-methylethyl)- | 56269-02-4 | C7H16OPCl |
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Azido(dimethylphosphoryl)methane | 2287302-35-4 | C3H8N3OP |
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2-Dimethylphosphorylprop-1-ene | 2445786-32-1 | C5H11OP |
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Phosphine oxide, ethenyldimethyl- | 2180-73-6 | C4H9OP |
Literatura relevante
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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2. Back matter
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3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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